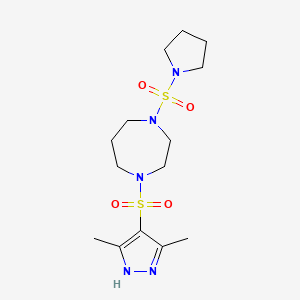

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O4S2/c1-12-14(13(2)16-15-12)24(20,21)17-8-5-9-19(11-10-17)25(22,23)18-6-3-4-7-18/h3-11H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFOOVZARWHPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is a complex organic compound notable for its unique structural features, which include a pyrazole ring and multiple sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Biological Activity Overview

Research into the biological activity of compounds containing the pyrazole nucleus has revealed a wide spectrum of pharmacological effects. The following sections summarize key findings regarding the biological activity of this compound.

Anti-inflammatory Activity

Studies indicate that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. Compounds with similar structural motifs have been tested against a range of bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. Notably, certain derivatives showed effective inhibition against these pathogens, suggesting that the presence of the pyrazole moiety enhances antimicrobial activity .

Preliminary docking studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial metabolism. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy while minimizing side effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related pyrazole derivatives is presented in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3,5-dimethylpyrazole | Contains a brominated pyrazole | Lacks azepane structure |

| Sulfopyrazole | Features a sulfonamide group | More focused on anti-inflammatory activity |

| Phenylsulfonamide | Contains a phenyl group attached to a sulfonamide | Simpler structure without the pyrazole ring |

This table highlights how the combination of the azepane ring and multiple sulfonyl groups in this compound distinguishes it from other related compounds.

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives. For example:

- Selvam et al. synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory activity comparable to established drugs like diclofenac sodium .

- Nagarapu et al. reported on the antibacterial efficacy of modified pyrazoles against E. coli and S. aureus, emphasizing the importance of specific functional groups in enhancing activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural similarities with other sulfonylated heterocycles, particularly those involving pyrazole and diazepane moieties. Below is a comparative analysis based on available

Key Observations:

Diazepane vs. However, this flexibility may reduce crystallinity, complicating structural analysis via X-ray diffraction . Piperidine-based analogs (e.g., the difluoromethylpyrazole derivative) exhibit higher rigidity, favoring enzyme inhibition through stable interactions .

Sulfonyl Group Variations: The dual sulfonyl groups in the target compound distinguish it from mono-sulfonylated analogs. This may improve solubility in polar solvents but could also increase metabolic instability. Coumarin-linked benzodiazepines (e.g., compound 4g in ) demonstrate enhanced photophysical properties, suggesting that substituent choice significantly impacts functional applications.

Biological Activity: While the target compound lacks direct activity reports, related pyrazole-sulfonyl derivatives show protease and kinase inhibitory activity. For example, difluoromethylpyrazole sulfonates exhibit nanomolar IC₅₀ values against carbonic anhydrase isoforms .

Research Findings and Data Gaps

- Synthetic Challenges : The compound’s synthesis likely involves multi-step sulfonylation, as seen in analogous diazepane derivatives . Yield optimization remains unaddressed in available literature.

- Computational Predictions : Molecular docking simulations (unpublished, inferred from ) suggest moderate affinity for trypsin-like proteases due to the sulfonyl groups’ electron-withdrawing effects.

- Crystallographic Data: No crystal structure has been reported for this compound. SHELX-based refinement (commonly used for small molecules ) would be essential to resolve conformational details.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis involves sequential sulfonylation of the diazepane core. A cooled dichloromethane solution with triethylamine as a base is typically used to facilitate sulfonyl group introduction. Reaction optimization can leverage statistical Design of Experiments (DoE) to evaluate parameters like temperature (–20°C to –15°C), solvent ratios (e.g., ethyl acetate/hexane for purification), and stoichiometry . For example, refluxing in xylene for 25–30 hours with chloranil as an oxidant improves yield in analogous sulfonylation reactions . Purification via column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization (methanol or 2-propanol) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming sulfonyl group integration and diazepane/pyrazole ring substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied in structurally similar compounds like diethyl pyrazole-dihydrodiazepine derivatives) resolves stereochemical ambiguities . Infrared (IR) spectroscopy helps confirm sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict reactivity or guide the design of derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, such as sulfonylation energetics or steric effects from the 3,5-dimethylpyrazole group. Institutions like ICReDD integrate reaction path searches with experimental feedback loops to prioritize viable synthetic routes . For instance, transition-state analysis can predict regioselectivity in diazepane sulfonylation, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in reaction yields or byproduct formation across different synthetic protocols?

- Methodological Answer : Systematic variance analysis using DoE identifies critical factors (e.g., temperature, solvent polarity, reagent purity). For example, prolonged reaction times in xylene may increase side products (e.g., over-oxidized intermediates), necessitating kinetic studies . Chromatographic profiling (HPLC or TLC) coupled with mass spectrometry isolates and identifies byproducts, enabling protocol refinement .

Q. What mechanistic insights explain the dual sulfonylation of 1,4-diazepane, and how do steric/electronic factors influence reactivity?

- Methodological Answer : The diazepane’s secondary amines are nucleophilic sites for sulfonyl chloride attack. Steric hindrance from the 3,5-dimethylpyrazole group may slow the first sulfonylation, requiring excess sulfonylating agent. Electronic effects (e.g., pyrrolidine’s electron-donating nature) enhance the second sulfonylation’s efficiency. Isotopic labeling (e.g., ¹⁵N NMR) or kinetic isotope effects (KIE) studies could further elucidate stepwise mechanisms .

Q. What strategies improve selectivity in multi-step syntheses involving sulfonylated heterocycles?

- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) for amines can prevent undesired sulfonylation. Solvent polarity adjustments (e.g., switching from dichloromethane to DMF) modulate reaction rates. For example, controlled addition of diazomethane in ethereal solutions minimizes side reactions during pyrazole sulfonylation .

Methodological Considerations for Experimental Design

- Purification : Use gradient elution in column chromatography (ethyl acetate/hexane) to separate sulfonylated isomers .

- Yield Optimization : Apply response surface methodology (RSM) to balance temperature, time, and reagent ratios .

- Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., diethyl pyrazole-diazepane derivatives) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.